1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene is a versatile chemical compound used in various scientific research fields. This compound is characterized by its unique structure, which includes an azido group, a phenyl ring, and a methyl-substituted benzene ring. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-phenyl-2-methylbenzene.
Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction. This involves the reaction of 1-phenyl-2-methylbenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Propoxylation: The final step involves the reaction of the azido-substituted intermediate with 3-chloropropanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro- or nitroso-substituted derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions with target molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Azido-2-methylbenzene: Lacks the phenylpropoxy group, making it less versatile in chemical reactions.
1-Phenyl-2-methylbenzene: Lacks the azido group, reducing its reactivity in click chemistry.
3-Azido-1-phenylpropane: Lacks the methyl-substituted benzene ring, affecting its hydrophobic interactions.
Uniqueness
1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene is unique due to the combination of its azido, phenyl, and methyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research.
Properties
IUPAC Name |
1-[(1R)-3-azido-1-phenylpropoxy]-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNLNFZPWFKNL-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652445 |
Source
|
Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217813-19-8 |
Source
|
Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.